Rel-(3R,4S)-4-butylpyrrolidin-3-ol
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Overview
Description
Rel-(3R,4S)-4-butylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of a butyl group at the 4th position and a hydroxyl group at the 3rd position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral catalysts to induce the desired stereochemistryThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-butylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Rel-(3R,4S)-4-butylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The hydroxyl group and butyl group contribute to its overall chemical reactivity and interactions with other molecules .
Comparison with Similar Compounds
Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be compared with other similar compounds such as:
Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol: This compound has a cyclopropyl group instead of a butyl group, leading to different chemical properties and reactivity.
Rel-(3R,4S)-4-allylpyrrolidin-3-ol: The presence of an allyl group introduces additional reactivity, particularly in polymerization reactions.
Rel-(3R,4S)-4-hydroxypyrrolidin-3-ol: This compound lacks the butyl group, making it less hydrophobic and altering its interaction with other molecules .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable building block in organic synthesis, and its potential biological activity continues to be explored in medicinal chemistry.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R,4S)-4-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-7-5-9-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
UVWVUZCZKQAXTE-YUMQZZPRSA-N |
Isomeric SMILES |
CCCC[C@H]1CNC[C@@H]1O |
Canonical SMILES |
CCCCC1CNCC1O |
Origin of Product |
United States |
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